molecular formula C10H13FO3 B13416417 (3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one

Cat. No.: B13416417
M. Wt: 200.21 g/mol
InChI Key: YZCVSTNGJHRUTC-NQMVMOMDSA-N
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Description

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one is a fluorinated organic compound with a unique structure that includes a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one typically involves the fluorination of a precursor compound. One common method is the reaction of a suitable benzodioxole derivative with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in (3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one imparts unique properties, such as increased stability and altered reactivity, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

(3aS,7R,7aR)-7-fluoro-2,2,7-trimethyl-3a,7a-dihydro-1,3-benzodioxol-4-one

InChI

InChI=1S/C10H13FO3/c1-9(2)13-7-6(12)4-5-10(3,11)8(7)14-9/h4-5,7-8H,1-3H3/t7-,8-,10-/m1/s1

InChI Key

YZCVSTNGJHRUTC-NQMVMOMDSA-N

Isomeric SMILES

C[C@]1(C=CC(=O)[C@@H]2[C@H]1OC(O2)(C)C)F

Canonical SMILES

CC1(OC2C(O1)C(C=CC2=O)(C)F)C

Origin of Product

United States

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